![molecular formula C20H23NO2 B12554704 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one CAS No. 185111-13-1](/img/structure/B12554704.png)
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylprop-2-en-1-one backbone with a pentyloxy group attached to the aniline moiety. Its molecular formula is C20H23NO2, and it has a molecular weight of approximately 309.17 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one typically involves the reaction of 4-(pentyloxy)aniline with 1-phenylprop-2-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
類似化合物との比較
Similar Compounds
- 3-[4-(Methoxy)anilino]-1-phenylprop-2-en-1-one
- 3-[4-(Ethoxy)anilino]-1-phenylprop-2-en-1-one
- 3-[4-(Butoxy)anilino]-1-phenylprop-2-en-1-one
Uniqueness
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and potential biological activities. This structural variation can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
185111-13-1 |
|---|---|
分子式 |
C20H23NO2 |
分子量 |
309.4 g/mol |
IUPAC名 |
3-(4-pentoxyanilino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H23NO2/c1-2-3-7-16-23-19-12-10-18(11-13-19)21-15-14-20(22)17-8-5-4-6-9-17/h4-6,8-15,21H,2-3,7,16H2,1H3 |
InChIキー |
ZWIJUYPNGOVGDH-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


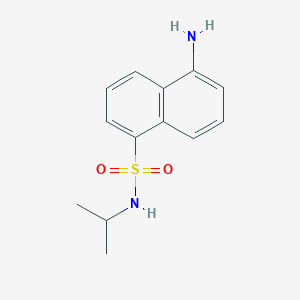

![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
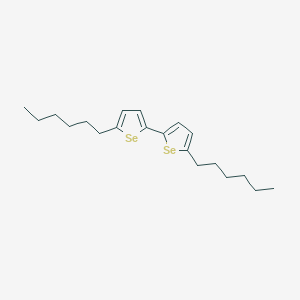

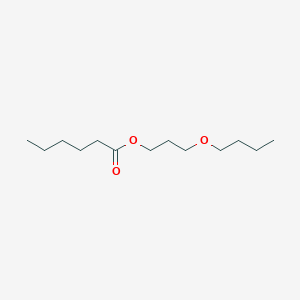

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
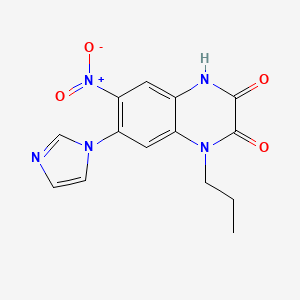
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
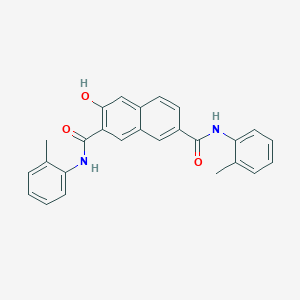

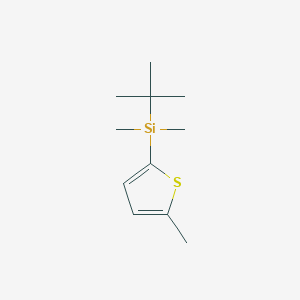
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
